N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide: is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with bis(2-methylpropyl)sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based drugs.
Biology: In biological research, it is used to study the interactions of sulfonamide compounds with various enzymes and proteins.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in the treatment of bacterial infections and has a similar sulfonamide structure.
Sulfisoxazole: Known for its use in treating urinary tract infections.
Uniqueness: N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide is unique due to its specific structural modifications, which may confer enhanced stability, solubility, or bioavailability compared to other sulfonamide compounds. These properties can make it a more effective or versatile agent in various applications.
Properties
Molecular Formula |
C16H26N2O3S |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[4-[bis(2-methylpropyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3S/c1-12(2)10-18(11-13(3)4)22(20,21)16-8-6-15(7-9-16)17-14(5)19/h6-9,12-13H,10-11H2,1-5H3,(H,17,19) |
InChI Key |
KXRUUOIJAQDSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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